molecular formula C24H23N5O5 B11495483 7-amino-8'-methoxy-1,3,4',4',6'-pentamethyl-2,2',4-trioxo-1,2,3,4-tetrahydro-4'H-spiro[pyrano[2,3-d]pyrimidine-5,1'-pyrrolo[3,2,1-ij]quinoline]-6-carbonitrile

7-amino-8'-methoxy-1,3,4',4',6'-pentamethyl-2,2',4-trioxo-1,2,3,4-tetrahydro-4'H-spiro[pyrano[2,3-d]pyrimidine-5,1'-pyrrolo[3,2,1-ij]quinoline]-6-carbonitrile

Cat. No.: B11495483
M. Wt: 461.5 g/mol
InChI Key: WHRGUWRTKKYYPF-UHFFFAOYSA-N
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Description

7-amino-8’-methoxy-1,3,4’,4’,6’-pentamethyl-2,2’,4-trioxo-1,2,3,4-tetrahydro-4’H-spiro[pyrano[2,3-d]pyrimidine-5,1’-pyrrolo[3,2,1-ij]quinoline]-6-carbonitrile is a complex organic compound with a unique structure. It features multiple functional groups, including amino, methoxy, and carbonitrile groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 7-amino-8’-methoxy-1,3,4’,4’,6’-pentamethyl-2,2’,4-trioxo-1,2,3,4-tetrahydro-4’H-spiro[pyrano[2,3-d]pyrimidine-5,1’-pyrrolo[3,2,1-ij]quinoline]-6-carbonitrile involves several steps. The synthetic route typically starts with the preparation of the pyrano[2,3-d]pyrimidine core, followed by the introduction of the pyrrolo[3,2,1-ij]quinoline moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups using reagents like sodium hydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-amino-8’-methoxy-1,3,4’,4’,6’-pentamethyl-2,2’,4-trioxo-1,2,3,4-tetrahydro-4’H-spiro[pyrano[2,3-d]pyrimidine-5,1’-pyrrolo[3,2,1-ij]quinoline]-6-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar compounds include other spiro[pyrano[2,3-d]pyrimidine] derivatives and pyrrolo[3,2,1-ij]quinoline analogs. Compared to these compounds, 7-amino-8’-methoxy-1,3,4’,4’,6’-pentamethyl-2,2’,4-trioxo-1,2,3,4-tetrahydro-4’H-spiro[pyrano[2,3-d]pyrimidine-5,1’-pyrrolo[3,2,1-ij]quinoline]-6-carbonitrile is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H23N5O5

Molecular Weight

461.5 g/mol

IUPAC Name

7'-amino-6-methoxy-1',3',9,11,11-pentamethyl-2,2',4'-trioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile

InChI

InChI=1S/C24H23N5O5/c1-11-9-23(2,3)29-17-13(11)7-12(33-6)8-14(17)24(21(29)31)15(10-25)18(26)34-20-16(24)19(30)27(4)22(32)28(20)5/h7-9H,26H2,1-6H3

InChI Key

WHRGUWRTKKYYPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C4(C2=O)C(=C(OC5=C4C(=O)N(C(=O)N5C)C)N)C#N)OC)(C)C

Origin of Product

United States

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